![molecular formula C12H12BrNO2 B7647132 5-Bromo-1-propylindole-2-carboxylic acid](/img/structure/B7647132.png)
5-Bromo-1-propylindole-2-carboxylic acid
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Overview
Description
5-Bromo-1-propylindole-2-carboxylic acid is a chemical compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
5-Bromo-1-propylindole-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5-Bromo-1-propylindole-2-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the JAK/STAT and NF-κB pathways. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. The compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-1-propylindole-2-carboxylic acid in lab experiments is its high potency and selectivity towards certain targets. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for research on 5-Bromo-1-propylindole-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 5-Bromo-1-propylindole-2-carboxylic acid involves the reaction of 5-bromoindole with propyl bromide and sodium hydride in dimethylformamide. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The purity of the compound can be improved through recrystallization from a suitable solvent.
properties
IUPAC Name |
5-bromo-1-propylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTQDJONMBYKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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